1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Description
1-[3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide (molecular formula: C₂₆H₃₂N₂O₅; molecular weight: 452.551 g/mol) is a synthetic compound featuring a fused furochromen core substituted with tert-butyl and methyl groups, coupled to a piperidine-4-carboxamide moiety via a propanoyl linker . Its structural complexity arises from:
- Furo[3,2-g]chromen backbone: A bicyclic system combining furan and coumarin-like chromen rings, modified with a 7-oxo group.
- Substituents: 3-tert-Butyl group: Enhances lipophilicity and steric bulk. 5,9-Dimethyl groups: Influence electronic properties and metabolic stability.
The compound’s ChemSpider ID is 1396084, and it is registered under CAS RN 859864-68-9 .
Properties
Molecular Formula |
C26H32N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N2O5/c1-14-17(6-7-21(29)28-10-8-16(9-11-28)24(27)30)25(31)33-23-15(2)22-19(12-18(14)23)20(13-32-22)26(3,4)5/h12-13,16H,6-11H2,1-5H3,(H2,27,30) |
InChI Key |
AYDIMHHOFJKSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves multiple steps. The starting material is typically a furochromen derivative, which undergoes a series of reactions including acylation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Initial studies suggest that the compound exhibits antibacterial properties , making it a candidate for further pharmacological evaluation. The furochromenyl portion is known for its interactions with various biological targets, potentially modulating enzyme activity and receptor interactions.
Anti-inflammatory Properties
Research indicates that the compound may also possess anti-inflammatory effects . This is particularly relevant in the context of diseases characterized by chronic inflammation, where modulating inflammatory pathways can lead to therapeutic benefits .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For instance, it has shown promise as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β, highlighting its potential in treating inflammatory diseases .
Case Study 1: NLRP3 Inhibition
In a study focused on the modulation of the NLRP3 inflammasome, derivatives similar to 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide were evaluated for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated that certain derivatives could concentration-dependently inhibit IL-1β release, suggesting that structural modifications could enhance efficacy against inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another study evaluated various piperidine derivatives for their antimicrobial activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Compounds with structural similarities to the target compound demonstrated significant antimicrobial activity, reinforcing the potential application of piperidine derivatives in developing new antimicrobial agents .
Synthesis Pathways
The synthesis of 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide typically involves several key steps:
- Formation of the Furochromenyl Moiety : This can be achieved through specific reactions involving furan derivatives and chromene compounds.
- Linkage with Piperidine : The piperidine ring is introduced via acylation or amidation reactions.
- Purification : The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.
Mechanism of Action
The mechanism of action of 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₆H₃₂N₂O₅ | 452.551 | 3-tert-butyl, 5,9-dimethyl, 7-oxo | Furochromen, propanoyl, piperidine-carboxamide |
| 1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide | Not provided | ~470 (estimated) | 2,5,9-trimethyl, 3-phenyl, 7-oxo | Furochromen, propanoyl, piperidine-carboxamide |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.370 | 4-phenyl, tert-butoxycarbonyl | Piperidine-carboxylic acid, BOC-protected amine |
Substituent Effects and Functional Group Analysis
Furochromen Core Modifications
- Target vs. Trimethyl-Phenyl Analog (): The trimethyl-phenyl analog replaces the tert-butyl group with a 3-phenyl substituent and adds a 2-methyl group. The additional methyl at position 2 may alter metabolic pathways (e.g., CYP450 oxidation) . Impact on Lipophilicity: The phenyl group (logP ~2.13) is less lipophilic than tert-butyl (logP ~4.5), suggesting improved aqueous solubility in the phenyl derivative.
Piperidine Moieties
- Target vs. (3S,4R)-Piperidine-Carboxylic Acid () :
- The target’s carboxamide group (-CONH₂) is less acidic (pKa ~17–20) than the carboxylic acid (-COOH; pKa ~4–5) in ’s compound. This difference affects ionization state at physiological pH, influencing membrane permeability and protein binding .
- The (3S,4R)-stereochemistry and BOC protection in ’s compound may enhance stability during synthesis but require deprotection for biological activity.
Pharmacokinetic Implications
- Molecular Weight : The target compound (452.55 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), whereas the piperidine-carboxylic acid analog (305.37 g/mol) adheres to it. This suggests the latter may have better oral bioavailability .
- Metabolic Stability : The tert-butyl group in the target is resistant to oxidative metabolism, whereas phenyl and methyl groups in analogs may undergo hydroxylation or demethylation.
Biological Activity
The compound 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of derivatives that exhibit significant biological activities. Its structure can be broken down as follows:
- Molecular Formula : C₁₉H₂₃N₁O₅
- Molecular Weight : 341.39 g/mol
- IUPAC Name : 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide . For instance, compounds with structural similarities have shown inhibitory effects against the main protease (Mpro) of SARS-CoV-2. In vitro assays indicated effective inhibition at low micromolar concentrations, suggesting a promising avenue for therapeutic development against viral infections .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related derivatives showed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial membrane integrity, leading to cell death .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| MRSA | 0.78 - 3.125 μg/mL | Antibacterial |
| Enterococcus faecium | 0.78 - 1.56 μg/mL | Antibacterial |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key viral proteases essential for viral replication.
- Membrane Disruption : The antibacterial effects are linked to the depolarization of bacterial membranes, leading to loss of membrane potential and subsequent cell death .
- Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs) may also play a role in modulating physiological responses .
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of various compounds against SARS-CoV-2, derivatives structurally related to our compound displayed IC50 values in the low micromolar range, demonstrating significant antiviral activity and low cytotoxicity in Vero E6 cells .
Case Study 2: Antibacterial Properties
A comparative analysis of antibacterial agents revealed that compounds similar to 1-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide exhibited potent activity against drug-resistant strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
